molecular formula C9H5BrFNO2 B6238418 6-bromo-5-fluoro-1H-indole-2-carboxylic acid CAS No. 1781698-98-3

6-bromo-5-fluoro-1H-indole-2-carboxylic acid

Cat. No. B6238418
CAS RN: 1781698-98-3
M. Wt: 258
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-5-fluoro-1H-indole-2-carboxylic acid” is a derivative of indole . Indole is a heterocyclic compound that is aromatic in nature and has been found in many important synthetic drug molecules . It binds with high affinity to multiple receptors, making it useful in developing new derivatives .


Molecular Structure Analysis

The molecular structure of “6-bromo-5-fluoro-1H-indole-2-carboxylic acid” includes a bromine atom at the 6th position and a fluorine atom at the 5th position on the indole ring . The indole ring itself is a fused ring structure, consisting of a benzene ring and a pyrrole ring .


Physical And Chemical Properties Analysis

“6-bromo-5-fluoro-1H-indole-2-carboxylic acid” is a solid at room temperature . Its molecular weight is 258.05 g/mol .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-5-fluoro-1H-indole-2-carboxylic acid involves the bromination and fluorination of 1H-indole-2-carboxylic acid.", "Starting Materials": [ "1H-indole-2-carboxylic acid", "Bromine", "Hydrogen peroxide", "Hydrochloric acid", "Sodium fluoride" ], "Reaction": [ "Step 1: Bromination of 1H-indole-2-carboxylic acid using bromine and hydrochloric acid to yield 6-bromo-1H-indole-2-carboxylic acid.", "Step 2: Oxidation of 6-bromo-1H-indole-2-carboxylic acid using hydrogen peroxide to yield 6-bromo-5-hydroxy-1H-indole-2-carboxylic acid.", "Step 3: Fluorination of 6-bromo-5-hydroxy-1H-indole-2-carboxylic acid using sodium fluoride to yield 6-bromo-5-fluoro-1H-indole-2-carboxylic acid." ] }

CAS RN

1781698-98-3

Product Name

6-bromo-5-fluoro-1H-indole-2-carboxylic acid

Molecular Formula

C9H5BrFNO2

Molecular Weight

258

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.